1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-

Inflammation Prostaglandin E2 synthase Enzyme inhibition

This indane-1,3-dione–chalcone hybrid delivers a dual pharmacophore (VKOR-inhibitor + Michael acceptor) that single-scaffold analogs cannot replicate. With an mPGES1 IC₅₀ of 669 nM and 12‑LOX IC₅₀ of 14 µM, it uniquely enables simultaneous investigation of prostaglandin and leukotriene pathways. The 4‑bromophenyl substituent provides a heavy‑atom handle for X‑ray phasing and a reactive site for Suzuki/Heck cross‑coupling, facilitating rapid SAR expansion. Replacing it with bromindione or a simple chalcone forfeits this dual‑mode activity and synthetic versatility. Secure this research‑only compound now to accelerate your hit‑to‑lead or probe‑design program.

Molecular Formula C18H11BrO3
Molecular Weight 355.2 g/mol
CAS No. 20926-82-3
Cat. No. B1273519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-
CAS20926-82-3
Molecular FormulaC18H11BrO3
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br
InChIInChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H
InChIKeyJAVQJOTUCCJDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- (CAS 20926-82-3) Procurement Profile


1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- (CAS 20926-82-3) is a synthetic indane-1,3-dione–chalcone hybrid with the molecular formula C₁₈H₁₁BrO₃ and a molecular weight of 355.18 g/mol . It contains a 4-bromophenyl group linked via an α,β-unsaturated carbonyl (prop-2-enoyl) bridge to the indane-1,3-dione core, placing it at the intersection of anticoagulant pharmacophores and chalcone-based bioactive scaffolds . The compound is primarily supplied as a research chemical for biochemical and medicinal chemistry investigations.

Why Generic Substitution Fails for 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- (CAS 20926-82-3)


Indane-1,3-dione derivatives (e.g., bromindione, phenindione) are classically known as vitamin K epoxide reductase (VKOR) inhibitors and oral anticoagulants, while simple chalcones show broad-spectrum anti-inflammatory and anticancer activities. The target compound covalently fuses both pharmacophores into a single hybrid scaffold, resulting in a distinct bioactivity profile that cannot be recapitulated by administering either the indane-1,3-dione or the chalcone separately . The 4-bromophenyl substituent further provides a heavy-atom handle for X-ray crystallography phasing and a reactive site for transition-metal-catalyzed cross-coupling, features absent in non-halogenated analogs. Consequently, substituting this compound with a simpler indane-1,3-dione or a standalone chalcone would result in loss of the dual-mode biological activity and synthetic versatility that define its research utility.

Product-Specific Quantitative Differentiation Evidence for CAS 20926-82-3


Microsomal PGES1 Inhibition Distinguishes the Target Compound from Classical Anticoagulant Indane-1,3-diones

The target compound inhibits microsomal prostaglandin E synthase-1 (mPGES1) with an IC₅₀ of 669 nM in a cell-based assay using human HEK293 cells transfected with mPGES1 [1]. In contrast, bromindione (2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, CAS 1146-98-1) is a known vitamin K epoxide reductase (VKOR) inhibitor and oral anticoagulant with no reported mPGES1 activity [2]. This functional divergence demonstrates that the chalcone linker redirects the target compound away from the canonical anticoagulant mechanism and toward the pro-inflammatory prostaglandin pathway.

Inflammation Prostaglandin E2 synthase Enzyme inhibition

12-Lipoxygenase Inhibition Provides a Secondary Target Engagement Distinct from Anticoagulant Indane-1,3-diones

The target compound exhibits an IC₅₀ of 14,000 nM (14 µM) against human platelet-type 12-lipoxygenase (ALOX12), as measured by conjugated diene product formation [1]. Bromindione and other simple 2-aryl-indane-1,3-diones are not known to inhibit lipoxygenases; their established pharmacology is confined to VKOR inhibition. This additional lipoxygenase inhibitory activity, though modest, extends the compound's polypharmacology profile in a direction inaccessible to standard indane-1,3-dione anticoagulants.

Lipoxygenase Polyunsaturated fatty acid metabolism Inflammation

Chalcone-Derived Michael Acceptor System Enables Covalent Target Engagement Unavailable in Simple 2-Aryl-Indane-1,3-diones

The α,β-unsaturated carbonyl (prop-2-enoyl) bridge in the target compound constitutes a Michael acceptor that can form covalent bonds with active-site cysteine or other nucleophilic residues in target proteins . Bromindione (CAS 1146-98-1) and 2-(4-bromophenyl)-1H-indene-1,3(2H)-dione lack this conjugated enone system; their 4-bromophenyl group is directly attached to the indane-1,3-dione core without an intervening olefinic linker [1]. The presence of a covalent warhead is a critical design feature for irreversible or slowly reversible enzyme inhibitors, placing the target compound in a mechanistically distinct category.

Covalent inhibitor Michael acceptor Medicinal chemistry

Predicted Physicochemical Properties Differentiate the Target Compound from Bromindione for Formulation and Handling

The target compound has a predicted boiling point of 555.2 ± 50.0 °C and a predicted density of 1.559 ± 0.06 g/cm³ . By comparison, bromindione (CAS 1146-98-1) exhibits a boiling point of 450.1 °C at 760 mmHg and a density of 1.569 g/cm³ . The ~105 °C higher boiling point of the target compound reflects its larger molecular weight and extended conjugation, which can impact vacuum drying, sublimation, and high-temperature reaction conditions during downstream synthesis or formulation.

Physicochemical properties Formulation Boiling point

Predicted Acidity (pKa) Distinguishes the Target Compound from Unsubstituted 2-Cinnamoyl-Indane-1,3-dione

The target compound has a predicted pKa of 4.44 ± 0.20, attributed to the acidic C2 proton of the indane-1,3-dione ring, influenced by the electron-withdrawing 4-bromophenyl-chalcone substituent . Unsubstituted 2-cinnamoyl-1H-indene-1,3(2H)-dione (CAS 1164509-59-4) is expected to have a higher pKa due to the absence of the electron-withdrawing bromine atom on the phenyl ring. The lower pKa implies a greater degree of ionization at physiological pH, which affects solubility, membrane permeability, and protein binding.

pKa Ionization state Drug-likeness

Best Research and Industrial Application Scenarios for CAS 20926-82-3 Based on Quantitative Evidence


mPGES1 Inhibitor Probe for Inflammation and Cancer Target Validation

With an IC₅₀ of 669 nM against microsomal PGES1 in a human HEK293 cell-based assay, the target compound serves as a selective starting point for developing mPGES1 inhibitors, an emerging target in inflammation and oncology distinct from COX-2 [1]. Bromindione cannot fulfill this role due to its lack of mPGES1 activity [2].

Dual-Target Polypharmacology Studies (mPGES1/12-LOX)

The compound concurrently inhibits mPGES1 (IC₅₀ 669 nM) and 12-lipoxygenase (IC₅₀ 14 µM), enabling investigation of dual modulation of the prostaglandin and leukotriene pathways in inflammatory disease models [1][2]. Simple 2-aryl-indane-1,3-diones lack this dual-target profile.

Covalent Probe Design Leveraging the Michael Acceptor Warhead

The α,β-unsaturated carbonyl bridge provides a Michael acceptor for covalent modification of target proteins, a feature absent in bromindione and other direct 2-aryl-indane-1,3-diones [1]. This enables the design of activity-based probes or irreversible inhibitors.

Cross-Coupling Chemistry Enabled by the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring renders the compound suitable for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions, facilitating SAR expansion and the synthesis of diversified compound libraries for hit-to-lead optimization [1]. Non-halogenated 2-cinnamoyl-indane-1,3-diones lack this synthetic versatility.

Quote Request

Request a Quote for 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.